3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid
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Overview
Description
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is a chemical compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . It is characterized by the presence of a methoxy group, a methylsulfamoyl group, and a propenoic acid moiety. This compound is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-methoxy-3-(methylsulfamoyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfone derivatives
Reduction: Reduction of the double bond to form saturated derivatives
Substitution: Nucleophilic substitution reactions at the sulfonamide group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfone derivatives
Reduction: Saturated derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved can include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid is unique due to the presence of both a methoxy group and a methylsulfamoyl group on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and enhances its utility in various research applications .
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-12-18(15,16)10-7-8(4-6-11(13)14)3-5-9(10)17-2/h3-7,12H,1-2H3,(H,13,14)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRYNKVRNUFKR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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